2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a sulfur-containing heterocyclic compound featuring a benzo[d]thiazole moiety linked via a thioether group to an ethanone unit, which is further connected to a 1,4-thiazepane ring substituted with an ortho-tolyl group.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS3/c1-15-6-2-3-7-16(15)18-10-11-23(12-13-25-18)20(24)14-26-21-22-17-8-4-5-9-19(17)27-21/h2-9,18H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGXRQMIMCABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the ParE subunit of topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria, involved in the separation of replicated DNA, making it a popular target for antibacterial drugs.
Biochemical Pathways
The compound likely affects the DNA replication pathway in bacteria due to its interaction with topoisomerase IV. By inhibiting this enzyme, the compound prevents the separation of replicated DNA, thereby halting bacterial replication.
Pharmacokinetics
Similar benzothiazole derivatives have been shown to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via ampk activation, suggesting potential bioavailability.
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone (CAS Number: 2034526-07-1) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, chemical properties, and diverse biological activities, including antimicrobial and anticancer effects.
The molecular formula of the compound is , with a molecular weight of 414.6 g/mol. The structure includes a benzo[d]thiazole moiety linked to a thiazepane ring, which contributes to its unique reactivity and interaction profiles with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2S2 |
| Molecular Weight | 414.6 g/mol |
| CAS Number | 2034526-07-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and controlled conditions for optimal yield and purity. The process often includes the reaction of various thiol and thiazole derivatives under conditions conducive to forming the desired heterocyclic structures.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate activity against both gram-positive and gram-negative bacteria. For instance, compounds derived from the benzothiazole framework have been tested for their minimal inhibitory concentrations (MICs), revealing effective antibacterial activity at concentrations as low as 50 μg/mL against various microbial strains .
Anticancer Activity
The anticancer potential of This compound has been explored through various in vitro assays. It has been reported that certain derivatives show promising results in inhibiting cancer cell proliferation across different cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells. The inhibition of key signaling pathways involved in cancer progression has also been noted .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Molecular docking studies suggest that the compound may bind effectively to enzymes associated with cancer progression and microbial resistance, thereby inhibiting their activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound, against a panel of bacterial strains. Results showed a significant reduction in bacterial growth at MICs around 50 μg/mL, indicating strong potential for development as an antimicrobial agent .
- Cancer Cell Inhibition : In another study, derivatives were tested for their antiproliferative effects on various cancer cell lines. The findings indicated that certain structural modifications enhanced potency, with some derivatives achieving IC50 values below 10 μM against targeted cancer cells .
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone" and related compounds:
Chemical Structure and Properties
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has the molecular formula C21H22N2O2S2. Its IUPAC name is 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone. The structure combines a benzoxazole moiety with a thiazepane ring.
Synthesis
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions that may require catalysts and specific temperature controls to ensure high yields and purity. Industrial production may involve similar synthetic routes but on a larger scale, potentially using continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity.
Comparison with Similar Compounds
Similar compounds include other benzoxazole and thiazepane derivatives, such as:
- 2-(Benzo[d]oxazol-2-yl)ethanamine
- 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
The unique combination of the benzoxazole and thiazepane rings in 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone confers distinct chemical and biological properties, allowing for specific interactions with molecular targets.
Biological Activity
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with diverse biological activities. Its unique structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its thiazepane-o-tolyl-ethanone framework. Comparisons with similar derivatives highlight the impact of substituents on reactivity and physicochemical properties:
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- Core Structure: Benzo[d]thiazole-thioether linked to a phenyl-substituted ethanone.
- Key Differences : Replaces the thiazepane-o-tolyl group with a simple phenyl ring.
- Applications : Widely used as a precursor for synthesizing acetylenes, allenes, and chalcones via β-keto-sulfone reactivity .
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones
- Core Structure : Benzo[d]thiazole linked to an oxadiazinane-thione via a phenyl bridge.
- Key Differences : Incorporates a six-membered oxadiazinane ring instead of the thiazepane system.
- Synthesis : Prepared via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF (yields: 70–85%) .
- Reactivity: The oxadiazinane-thione motif may enhance hydrogen-bonding capacity compared to the ethanone-thiazepane system.
2-(Benzo[d]thiazol-2-ylthio)-1-((1s,3s)-3-mesityl-3-methylcyclobutyl)ethan-1-one
- Core Structure : Features a mesityl-substituted cyclobutyl group instead of thiazepane-o-tolyl.
- Key Differences : The rigid cyclobutyl group introduces steric hindrance, contrasting with the thiazepane’s flexibility.
- Characterization : Studied via X-ray crystallography, DFT calculations, and thermal analysis (TG/DTA), revealing stability up to 200°C .
Physicochemical and Spectroscopic Properties
- Thermal Stability : The mesityl-cyclobutyl analogue (Inkaya, 2018) exhibits stability up to 200°C, suggesting that the target compound’s thiazepane ring may confer similar or reduced thermal resilience .
- Spectroscopy : Benzo[d]thiazole derivatives typically show strong UV-Vis absorption (λmax ~250–300 nm) due to π→π* transitions. The o-tolyl group’s methyl substituent may introduce bathochromic shifts compared to unsubstituted aryl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
